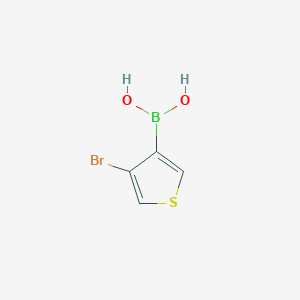
(4-Bromothiophen-3-yl)boronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of boronic acid derivatives, including (4-Bromothiophen-3-yl)boronic acid, often involves palladium-catalyzed cross-coupling reactions. For instance, palladium(0) catalyzed synthesis techniques have been utilized for the construction of bromothiophene derivatives through Suzuki cross-coupling reactions, achieving considerable yields and demonstrating the flexibility of this method in introducing various functional groups (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure and reactivity of (4-Bromothiophen-3-yl)boronic acid and related compounds have been explored using Density Functional Theory (DFT) investigations. These studies provide insight into the frontier molecular orbitals, molecular electrostatic potential, and reactivity descriptors such as ionization energy and chemical hardness, elucidating the electronic structure and potential reactivity pathways of these molecules (Rizwan et al., 2021).
Chemical Reactions and Properties
Boronic acids participate in a variety of chemical reactions, owing to their unique ability to form reversible covalent bonds with diols and other Lewis bases. This reactivity is exploited in the Suzuki-Miyaura cross-coupling reactions, where boronic acids are coupled with aryl or alkenyl halides in the presence of a palladium catalyst to form biaryl or alkene products. The reactivity and stability of boronic acids are influenced by their electronic properties, as well as by the presence of substituents on the boron atom and the aromatic ring (Brikh & Morin, 1999).
Physical Properties Analysis
The physical properties of (4-Bromothiophen-3-yl)boronic acid, such as solubility, melting point, and crystalline structure, can be influenced by the presence of the boronic acid and bromo substituents. Studies on related boronic acids have demonstrated that these compounds can exhibit diverse crystalline structures and solubility profiles depending on their specific substituents and the conditions under which they are analyzed (Sopková-de Oliveira Santos et al., 2003).
Chemical Properties Analysis
The chemical properties of boronic acids, including (4-Bromothiophen-3-yl)boronic acid, are characterized by their ability to undergo reversible reactions with diols to form cyclic boronate esters. This behavior underlies their application in dynamic covalent chemistry, sensor development, and as building blocks in organic synthesis. The reactivity of boronic acids with different chemical species, their role as Lewis acids in catalysis, and their ability to participate in a wide range of organic transformations highlight their versatility and importance in modern synthetic chemistry (Hall, 2019).
Applications De Recherche Scientifique
Boronic acids, including derivatives like 4-amino-3-fluorophenyl boronic acid, are used in glucose sensing materials that operate at physiological pH, relevant for bodily fluids (Das et al., 2003).
Four-coordinate boron(III) complexes, which can be derived from boronic acids, have applications in organic electronics, photonics, and as sensing and imaging probes in biomedicine (Sadu et al., 2017).
Boronic acids play roles in sensing, biological labeling, protein manipulation, separation, and therapeutic development (Lacina, Skládal, & James, 2014).
They have potential as enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics (Yang, Gao, & Wang, 2003).
Specific derivatives like 5-bromothiophene-2-boronic acid have been identified as potent hormone-sensitive lipase inhibitors (Ebdrup et al., 2005).
Boronic acid sensors can detect various substances including carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Boronic acid derivatives are used in the preparation of compounds like 4-mercaptophenylboronic acid and its derivatives for research applications (Brikh & Morin, 1999).
Derivatives such as 4-(3- and 4-pyridyl)-3-hydroxythiophenes can be prepared via hydrogen peroxide oxidation of boronic esters derived from compounds like 2,3-dibromothiophene (Gronowitz, Zhang, & Hörnfeldt, 1992).
Boronic acid derivatives have been developed as sequential "on-off-on"-type relay fluorescence probes for ions like Fe3+ and F− (Selvaraj et al., 2019).
Electrochemical polymerization in boron trifluoride ethylether (BFEE) with these compounds yields high-quality electrochromic polythiophenes and derivatives, allowing for color changes (Alkan, Cutler, & Reynolds, 2003).
Some analogs, like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, have non-linear optical properties and reactivity features (Rizwan et al., 2021).
Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes are used for labeling biologically active compounds in radiotherapy (Francesconi & Treher, 1990).
Orientations Futures
Research on boronic acids continues to evolve. Future directions may include exploring novel synthetic methodologies, investigating their applications in drug discovery, and optimizing their reactivity for specific transformations. Additionally, understanding the interactions of boronic acids with other functional groups could lead to innovative applications in various fields .
Propriétés
IUPAC Name |
(4-bromothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPJEVFFYNCPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629617 | |
| Record name | (4-Bromothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothiophen-3-yl)boronic acid | |
CAS RN |
101084-76-8 | |
| Record name | (4-Bromothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromothiophene-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




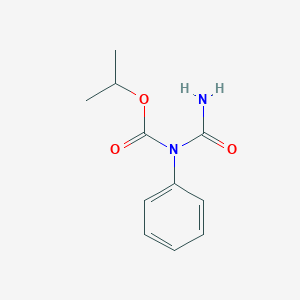
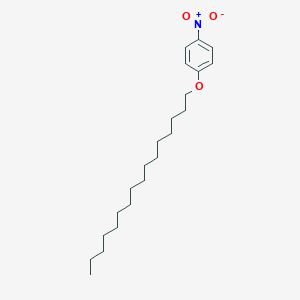
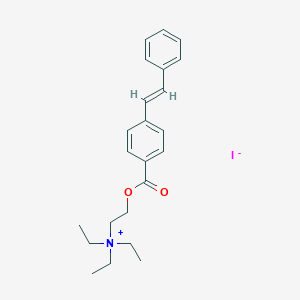
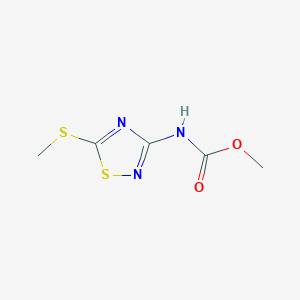
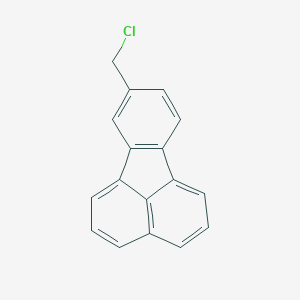
![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)
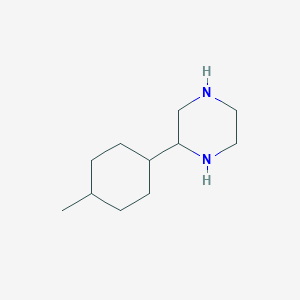
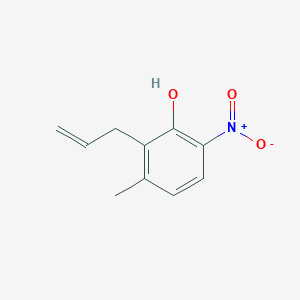
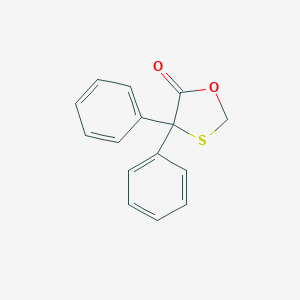
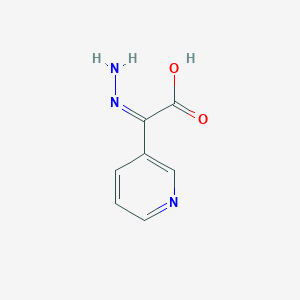
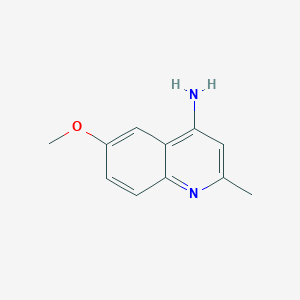

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)